molecular formula C20H24N4O2 B11600593 N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide

N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide

Cat. No.: B11600593
M. Wt: 352.4 g/mol
InChI Key: BYDUTCBKBFNOSP-UHFFFAOYSA-N
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Description

PCz , is a fascinating compound with diverse applications. It belongs to the family of carbazole-based materials and exhibits intriguing properties.

Preparation Methods

Synthetic Routes:: PCz can be synthesized through various methods, including:

    Acylation Reaction: The reaction of 9-ethylcarbazole with 2-(dimethylamino)ethyl chloride or bromide in the presence of a base (such as sodium hydride or potassium carbonate) yields PCz.

    Amide Formation: Another approach involves the condensation of 9-ethylcarbazole with 2-(dimethylamino)ethylamine in the presence of a coupling agent (e.g., EDC or DCC).

Industrial Production:: Industrial-scale production typically involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

PCz undergoes several reactions:

    Electrophilic Substitution: The carbazole moiety is susceptible to electrophilic substitution, leading to functionalized derivatives.

    Oxidation: PCz can be oxidized to form radical cations, which are useful in organic electronics.

    Reduction: Reduction of PCz can yield its corresponding anion or other reduced forms.

    Substitution: Alkyl or aryl groups can replace the dimethylaminoethyl group.

Common reagents include Lewis acids, oxidants (e.g., DDQ), and reducing agents (e.g., LiAlH₄). Major products include substituted PCz derivatives.

Scientific Research Applications

PCz finds applications in:

    Organic Light Emitting Diodes (OLEDs): As a charge-transporting material due to its high mobility.

    Photovoltaic Cells: Enhancing charge separation and transport.

    Memory Devices: Utilized in memory-based devices.

Mechanism of Action

The exact mechanism of PCz’s effects depends on its application context. In OLEDs, it facilitates charge transport and recombination. In photovoltaics, it aids in efficient charge separation.

Comparison with Similar Compounds

PCz stands out due to its carbazole-based structure. Similar compounds include:

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(9-ethylcarbazol-3-yl)oxamide

InChI

InChI=1S/C20H24N4O2/c1-4-24-17-8-6-5-7-15(17)16-13-14(9-10-18(16)24)22-20(26)19(25)21-11-12-23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,25)(H,22,26)

InChI Key

BYDUTCBKBFNOSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NCCN(C)C)C3=CC=CC=C31

Origin of Product

United States

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